molecular formula C12H12N2O3 B1217833 Oxabetrinil CAS No. 74782-23-3

Oxabetrinil

Cat. No. B1217833
CAS RN: 74782-23-3
M. Wt: 232.23 g/mol
InChI Key: WFVUIONFJOAYPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Oxabetrinil, such as oxime ethers and nitrido complexes, involves various chemical reactions and conditions. For instance, the Brønsted acid-catalyzed synthesis of nitriles from aldehydes using oximes demonstrates a related synthesis pathway that could be analogous to this compound synthesis under mild conditions (Hyodo et al., 2017). Additionally, the synthesis of oximes and nitroalkanes with a chiral auxiliary unit for the preparation of enantiomerically pure nitrile oxides offers insights into the chemical synthesis process that might be relevant (Kudyba et al., 2005).

Molecular Structure Analysis

Research on related compounds such as oxynitrides and their optical properties can provide indirect insights into the molecular structure analysis of this compound. The structural diversity of oxynitrides, for example, significantly influences their physical and chemical properties, which could be analogous to this compound (Xie & Hintzen, 2013).

Chemical Reactions and Properties

The study of nitrido complexes and their reactions offers a glimpse into the chemical reactions and properties that this compound might exhibit. For instance, the reactions of rhenium(V) oxo and nitrido complexes with specific ligands result in structurally related complexes, indicating the types of chemical reactions this compound might undergo (Connac et al., 1997).

Physical Properties Analysis

The physical properties of this compound could be inferred from studies on related compounds. The optical properties of (oxy)nitride materials, including their refractive index, reflectance, and absorbance, are directly influenced by their molecular structure and composition, which might be similar to this compound (Tessier et al., 2009).

Chemical Properties Analysis

Research on oxime-Ni2+ complexes provides insight into the chemical properties that this compound might possess, such as its potential catalytic activity in hydrogen evolution reactions. The construction of oxime-Ni2+ complex units on polymeric carbon nitride for efficient photocatalytic hydrogen evolution highlights the role that similar oxime compounds could play in catalysis (Zhen et al., 2019).

Scientific Research Applications

1. Influence on Metolachlor Metabolism in Grain Sorghum

Oxabetrinil has been studied for its role in influencing the metabolism of the herbicide metolachlor in grain sorghum (Sorghum bicolor). Research by Yenne, Hatzios, and Meredith (1990) found that this compound, along with another oxime ether safener, CGA-133205, confers protection to grain sorghum by increasing the rate of metolachlor metabolism following application to imbibed seeds (Yenne, Hatzios, & Meredith, 1990).

2. Reversal of Metolachlor and Acid Soil Stress

This compound has been shown to protect sorghum from the effects of metolachlor and excess Mn2+ (acid soil stress). The research conducted by Wilkinson and Duncan (1991) demonstrates that this compound influences gibberellin precursor biosynthesis in sorghum, which can explain morphological responses to these physiological stresses. This research highlights the importance of this compound in modulating plant responses to environmental and chemical stressors (Wilkinson & Duncan, 1991).

3. Impact on Glutathione Content and Related Enzyme Activity

Yenne and Hatzios (1990) investigated the influence of this compound on glutathione content and enzyme activity related to glutathione in seeds and seedlings of grain sorghum. They observed that this compound-treated sorghum seeds showed variations in glutathione levels and enzyme activities during the early stages of germination and seedling development. This suggests that this compound can enhance the detoxification of metolachlor, a herbicide, through enzymatic or non-enzymatic conjugation to reduced glutathione (Yenne & Hatzios, 1990).

Safety and Hazards

Oxabetrinil is classified as Acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid release to the environment .

properties

IUPAC Name

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVUIONFJOAYPK-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CON=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CO/N=C(/C#N)\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74782-23-3
Record name Benzeneacetonitrile, .alpha.-[(1,3-dioxolan-2-ylmethoxy)imino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, α-[(1,3-dioxolan-2-ylmethoxy)imino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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